trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Overview
Description
“trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OC(=CH2)CH=CHN(CH3)2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H25NOSi . The InChI string for this compound is 1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3/b10-9+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.42 . It has a boiling point of 234°C and a density of 0.878 g/mL . It is also sensitive to light, moisture, and heat .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, also known as (E)-3-((tert-Butyldimethylsilyl)oxy)-N,N-dimethylbuta-1,3-dien-1-amine, is a compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:
Organic Synthesis: This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the tert-butyldimethylsilyloxy group into various organic molecules, which can be a protective group for alcohols and other sensitive functionalities during complex synthetic sequences.
Diels-Alder Reactions: It is particularly reactive in Diels-Alder reactions, a type of cycloaddition used to form six-membered rings . This reaction is fundamental in the synthesis of complex organic compounds, including natural products and polymers.
Medicinal Chemistry: In medicinal chemistry, this diene is used to construct pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. Its reactivity can be harnessed to create diverse libraries of potential drug candidates.
Material Science: The compound’s ability to undergo polymerization makes it valuable in material science. It can be used to create novel polymers with specific properties, such as increased flexibility or improved thermal stability.
Proteomics Research: As a silyloxy compound, it has applications in proteomics research, where it can be used to modify peptides and proteins for study . This modification can help in understanding protein structure and function.
Safety and Hazards
This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is commonly used in proteomics research . Further studies are needed to identify specific protein targets and their roles.
Target of Action
Mode of Action
properties
IUPAC Name |
(1E)-3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKABIMFIKUEF-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC(=C)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194233-66-4 | |
Record name | [(1E)-3-[(tert-butyldimethylsilyl)oxy]buta-1,3-dien-1-yl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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